Cas no 56289-56-6 (2-Propenoic acid, 3-phenyl-, 2-propenyl ester, (E)-)

2-Propenoic acid, 3-phenyl-, 2-propenyl ester, (E)- structure
56289-56-6 structure
Product Name:2-Propenoic acid, 3-phenyl-, 2-propenyl ester, (E)-
CAS-nummer:56289-56-6
MF:C12H12O2
MW:188.222483634949
CID:349296
PubChem ID:641423
Update Time:2025-04-19

2-Propenoic acid, 3-phenyl-, 2-propenyl ester, (E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propenoic acid, 3-phenyl-, 2-propenyl ester, (E)-
    • (E)-3-phenyl-acrylic acid allyl ester
    • CHEBI:191535
    • 1866-31-5
    • Propenyl cinnamate
    • J-011992
    • prop-2-enyl (E)-3-phenylprop-2-enoate
    • N8149Z51V9
    • WLN: 1U2OV1U1R
    • Allyl (E)-3-phenylprop-2-enoate
    • Allyl cinnamate, >=99%
    • 56289-56-6
    • NSC20972
    • DS-6431
    • Vinyl carbinyl cinnamate
    • 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester
    • AKOS015894422
    • KCMITHMNVLRGJU-CMDGGOBGSA-N
    • 2-Propenoic acid, 3-phenyl-, 2-propenyl ester
    • CINNAMIC ACID, ALLYL ESTER
    • Cinnamic Acid Allyl Ester
    • NSC-20972
    • Allylester kyseliny skoricove [Czech]
    • Allyl cinnamate, United States Pharmacopeia (USP) Reference Standard
    • CS-W016797
    • ALLYL CINNAMATE [FHFI]
    • EINECS 217-477-8
    • ALLYL .BETA.-PHENYLACRYLATE
    • 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester, (2E)-
    • InChI=1/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8
    • 2-Propen-1-yl 3-phenyl-2-propenoate
    • Allyl cinnamate
    • NS00011939
    • FEMA No. 2022
    • NSC 20972
    • MFCD00026105
    • trans-Allyl cinnamate
    • trans-Allylcinnamate
    • LS-14063
    • Allyl 3-phenylacrylate
    • Allyl 3-phenyl-2-propenoate
    • BAA86631
    • trans-cinnamic acid allyl ester
    • Allyl beta-phenylacrylate
    • SCHEMBL45456
    • Allylester kyseliny skoricove
    • Allyl cinnamate, analytical standard
    • CHEMBL2268886
    • Allyl Cinnamate (stabilized with TBC)
    • UNII-N8149Z51V9
    • AI3-02313
    • ALLYLCINNAMATE
    • 2-Propenyl 3-phenyl-2-propenoate
    • Q27284688
    • DTXSID301021113
    • MDL: MFCD00026105
    • Inchi: 1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+
    • InChI-sleutel: KCMITHMNVLRGJU-CMDGGOBGSA-N
    • LACHT: O(C(/C=C/C1C=CC=CC=1)=O)CC=C

Berekende eigenschappen

  • Exacte massa: 188.08376
  • Monoisotopische massa: 188.083729621g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 5
  • Complexiteit: 212
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 26.3Ų

Experimentele eigenschappen

  • PSA: 26.3
Aanbevolen leveranciers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen